molecular formula C19H21F3N2O2S B2419252 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034549-54-5

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2419252
CAS No.: 2034549-54-5
M. Wt: 398.44
InChI Key: GIHSOPVAPQVOMU-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H21F3N2O2S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Inhibitory Effects

The compound's involvement in metabolic pathways has been elucidated through studies on methylene-C14-dioxyphenyl compounds, highlighting its potential for altering the metabolic rate and action of drugs and insecticides by serving as alternate substrates for enzymatic hydroxylation systems (Casida et al., 1966).

Antiprotozoal Activity

Research on aza-analogues of furamidine, structurally related to the compound, demonstrates significant antiprotozoal activity, suggesting the compound's potential utility in developing treatments against Trypanosoma b.rhodesiense and P. falciparum (Ismail et al., 2003).

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have shown promising fungicidal activities against cucumber downy mildew, indicating the compound's potential application in agricultural fungicides for crop protection (Wu et al., 2022).

Corrosion Inhibition

Studies on nicotinamide derivatives reveal their efficacy as corrosion inhibitors on mild steel in acidic solutions, underscoring the compound's relevance in material science and engineering for protecting industrial infrastructure (Chakravarthy et al., 2014).

Cancer Research

Nicotinamide derivatives have been investigated for their potential in inducing apoptosis in cancerous cells, suggesting their application in developing new therapeutic strategies for cancer treatment (Delia et al., 1993).

Herbicidal Activity

The synthesis and study of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown significant herbicidal activity against various plant species, highlighting the compound's potential in the development of new herbicides (Yu et al., 2021).

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2S/c1-12(25)14-5-7-16(27-14)18(8-2-3-9-18)11-24-17(26)13-4-6-15(23-10-13)19(20,21)22/h4-7,10,12,25H,2-3,8-9,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHSOPVAPQVOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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